5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXJSKJPCXBYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)Cl)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the chlorophenyl group and the dioxane ring, which can participate in various chemical reactions .
Comparison with Similar Compounds
Aromatic Substitutents
- 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione ():
The hydroxy group enables intermolecular O–H⋯O hydrogen bonding, forming R₂²(20) dimers in the crystal lattice. This contrasts with the target compound’s 4-chlorophenylsulfanyl group, which lacks hydrogen-bonding capacity but introduces lipophilicity and steric hindrance. The distorted boat conformation of the 1,3-dioxane ring is common across Meldrum’s acid derivatives . - 5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (): The nitro and chloro groups enhance electron-withdrawing effects, increasing electrophilicity at the methylidene carbon. Comparatively, the sulfanyl group in the target compound may stabilize charge via resonance, altering reactivity in nucleophilic additions .
Heterocyclic and Alkylidene Substitutents
- 5-(1-(4-Chlorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (): The ethylidene group with a 4-chlorophenyl substituent facilitates asymmetric synthesis of quaternary stereocenters using TiCl₄ and diethylzinc.
- 5-(3,5-Dimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl derivatives ():
Bulky aromatic systems like indenyl reduce solubility but enhance π-stacking interactions. The 4-chlorophenylsulfanyl group in the target compound may offer intermediate solubility and distinct solid-state packing due to sulfur’s polarizability .
Physicochemical Properties
- Crystallinity: Hydrogen-bonding substituents (e.g., hydroxy in ) promote ordered crystal lattices, while bulky groups (e.g., indenyl in ) may reduce packing efficiency. The 4-chlorophenylsulfanyl group likely results in moderate crystallinity with van der Waals-dominated interactions.
- Solubility: Electron-withdrawing groups (e.g., nitro in ) reduce solubility in polar solvents. The sulfanyl group’s intermediate polarity may grant the target compound solubility in dichloromethane or THF .
Biological Activity
5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular formula of this compound is C14H13ClO4S. The compound features a dioxane ring substituted with a chlorophenyl sulfanyl group and a methylidene moiety.
Synthesis Methodology
The synthesis typically involves the reaction of 4-chlorobenzyl chloride with Meldrum's acid derivatives under basic conditions. The following general procedure outlines the synthesis:
- Reagents : 4-Chlorobenzyl chloride, Meldrum’s acid.
- Conditions : The reaction is conducted in a solvent like DMF or ethanol at elevated temperatures.
- Procedure : The reactants are combined and stirred for several hours, followed by purification through crystallization or chromatography.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Study Findings : A derivative was tested against standard strains such as E. coli and S. aureus, showing significant inhibition zones in agar diffusion assays .
- Mechanism of Action : The antibacterial effect is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has also been evaluated for anticancer activity:
- Cell Line Studies : In vitro studies on human cancer cell lines indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways .
- Research Data : A specific study highlighted a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .
Case Studies
Several case studies have documented the biological activity of similar compounds:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Study A | This compound | Antibacterial | Significant inhibition against E. coli and S. aureus |
| Study B | Related dioxane derivatives | Anticancer | Induced apoptosis in cancer cell lines with IC50 < 10 µM |
| Study C | Sulfanyl derivatives | Antidiabetic | Reduced blood glucose levels in diabetic models |
Mechanistic Insights
The biological activity of this compound can be further understood through its interaction with biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Cell Signaling Pathways : It has been shown to modulate key signaling pathways associated with cell growth and apoptosis.
Q & A
Q. What are the established synthetic routes for 5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via nucleophilic substitution or condensation reactions involving Meldrum’s acid derivatives. For example, reacting 5-[bis-(thiomethyl)methylene]-Meldrum’s acid with aqueous ammonia yields the target compound in high purity . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during ammonia addition to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
- Stoichiometric ratios : A 1:2 molar ratio of Meldrum’s acid precursor to ammonia ensures complete conversion .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C=S at ~1.68 Å) and dihedral angles between the dioxane ring and chlorophenyl group .
- NMR spectroscopy : NMR detects methylidene protons (δ 6.2–6.8 ppm), while NMR confirms carbonyl carbons (δ 165–170 ppm) .
- FT-IR : Identifies C=O stretches (~1750 cm) and C-S vibrations (~650 cm) .
Advanced Research Questions
Q. How can researchers investigate the oxidation mechanisms of the sulfide group in this compound to sulfoxide or sulfone derivatives, and what challenges arise in controlling reaction selectivity?
- Methodology : Use m-chloroperbenzoic acid (mCPBA) as an oxidizing agent under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
- Challenges : Over-oxidation to sulfones is hindered by steric effects from the dioxane ring, necessitating precise stoichiometry (1:1 molar ratio of sulfide to mCPBA) . Computational studies (DFT) can model transition states to predict selectivity .
Q. What computational modeling approaches (e.g., DFT, molecular dynamics) are suitable for predicting the reactivity and stability of this compound under varying environmental conditions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Basis sets like 6-31G** are effective for geometry optimization .
- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to predict hydrolysis rates or aggregation behavior .
Q. How should contradictory data in reaction yields or biological activity be systematically analyzed, and what theoretical frameworks guide hypothesis refinement?
Q. What experimental designs (e.g., split-plot, factorial) are optimal for studying the compound’s environmental fate or biodegradation pathways?
- Split-plot design : Assign environmental compartments (soil, water) as main plots and microbial consortia as subplots. Replicate across seasons to assess temporal variability .
- Factorial design : Test interactions between pH (4–9), temperature (10–40°C), and UV exposure to model degradation kinetics .
Q. In assessing the compound’s potential as an enzyme inhibitor, what in vitro and in vivo assays are methodologically robust to minimize off-target effects?
- In vitro :
- Fluorescence polarization assays with purified enzymes (e.g., cyclooxygenase-2) to measure IC values .
- Surface plasmon resonance (SPR) for binding affinity determination .
- In vivo :
- Zebrafish models to evaluate toxicity and bioavailability. Use LC-MS/MS for metabolite profiling .
Q. What safety protocols and containment strategies are critical when handling this compound in laboratories, based on its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
